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molecular formula C4H7N3O3 B1666422 Azido-PEG1-CH2CO2H CAS No. 79598-48-4

Azido-PEG1-CH2CO2H

Cat. No. B1666422
M. Wt: 145.12 g/mol
InChI Key: USTXYASKHZDVMV-UHFFFAOYSA-N
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Patent
US04378314

Procedure details

A solution of 2-azidoethoxyacetic acid (2.09 g, 14.4 mmol) in thionyl chloride (5 ml) was stirred at room temperature for 4 h. The excess thionyl chloride was removed under the vacuum of the water aspirator and the residue dissolved in benzene (10 ml, dried over molecular sieves) was evaporated in vacuo. The oil so obtained was dried in vacuo (water pump) over NaOH for 1 h yielding 2.23 g (13.6 mmol, 94.4%) of 2-azidoethoxyacetyl chloride as a colourless oil: 1Hmr (CDCl3) δ: 3.43 (2H, br. t, J=5 Hz, --CH2O--) 3.78 (2H, br. t, J=5 Hz, --CH2N3) and 4.50 ppm (2H, s, --COCH2O--); ir (neat) νmax : 2100 (azide) and 1800 cm-1 (--COCl). This material was used in the next reaction without any purification.
Quantity
2.09 g
Type
reactant
Reaction Step One
Quantity
5 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[N:1]([CH2:4][CH2:5][O:6][CH2:7][C:8]([OH:10])=O)=[N+:2]=[N-:3].S(Cl)([Cl:13])=O>>[N:1]([CH2:4][CH2:5][O:6][CH2:7][C:8]([Cl:13])=[O:10])=[N+:2]=[N-:3]

Inputs

Step One
Name
Quantity
2.09 g
Type
reactant
Smiles
N(=[N+]=[N-])CCOCC(=O)O
Name
Quantity
5 mL
Type
reactant
Smiles
S(=O)(Cl)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The excess thionyl chloride was removed under the vacuum of the water aspirator
DISSOLUTION
Type
DISSOLUTION
Details
the residue dissolved in benzene (10 ml, dried over molecular sieves)
CUSTOM
Type
CUSTOM
Details
was evaporated in vacuo
CUSTOM
Type
CUSTOM
Details
The oil so obtained
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
was dried in vacuo (water pump) over NaOH for 1 h
Duration
1 h

Outcomes

Product
Name
Type
product
Smiles
N(=[N+]=[N-])CCOCC(=O)Cl
Measurements
Type Value Analysis
AMOUNT: AMOUNT 13.6 mmol
AMOUNT: MASS 2.23 g
YIELD: PERCENTYIELD 94.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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